N-methyl-N-(3-methylbenzyl)guanidine
Description
N-methyl-N-(3-methylbenzyl)guanidine is a substituted guanidine derivative characterized by a guanidine core (CN₃) with a methyl group and a 3-methylbenzyl substituent. Guanidines are highly basic compounds due to resonance stabilization of the protonated form, making them versatile in chemical synthesis and biological applications.
Properties
CAS No. |
915922-39-3 |
|---|---|
Molecular Formula |
C10H15N3 |
Molecular Weight |
177.25 |
IUPAC Name |
1-methyl-1-[(3-methylphenyl)methyl]guanidine |
InChI |
InChI=1S/C10H15N3/c1-8-4-3-5-9(6-8)7-13(2)10(11)12/h3-6H,7H2,1-2H3,(H3,11,12) |
InChI Key |
PDENMHYOJXECID-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)CN(C)C(=N)N |
Canonical SMILES |
CC1=CC(=CC=C1)CN(C)C(=N)N |
Origin of Product |
United States |
Scientific Research Applications
Pharmacological Applications
N-methyl-N-(3-methylbenzyl)guanidine exhibits significant biological activity, particularly in modulating enzyme activities and receptor interactions. Its mechanism of action involves binding to specific molecular targets, which can influence the activity of enzymes or receptors, potentially leading to therapeutic effects.
Interaction with Biological Targets
Research indicates that this compound can interact with various biological macromolecules. For instance, it has been shown to affect transcriptional regulation by interacting with transcription factors such as FOXO3. This interaction is crucial because FOXO3 plays a significant role in cancer cell survival and resistance to chemotherapy. Techniques like nuclear magnetic resonance (NMR) spectroscopy have been employed to characterize these interactions, elucidating binding sites and affinities.
Potential as a Therapeutic Agent
The compound's unique substitution pattern contributes to its distinctive pharmacological properties. Similar compounds have been explored for their potential as inhibitors in cancer therapy, particularly targeting pathways associated with tumor growth and chemoresistance . The ability of this compound to inhibit FOXO3-induced gene transcription suggests its potential as a therapeutic agent in oncology.
Optimization Techniques
In industrial settings, continuous flow reactors can be utilized to optimize reaction conditions and enhance yield. Automated systems for reagent addition and reaction parameter control improve efficiency during production, making it scalable for commercial applications.
Case Studies and Research Findings
Several studies have documented the biological activities and potential applications of this compound:
- Study on FOXO3 Inhibition : A recent study demonstrated that compounds similar to this compound can inhibit FOXO3 transcriptional activity in cancer cells at low micromolar concentrations. This inhibition was linked to enhanced antitumor immune responses .
- Receptor Binding Studies : Research has shown that the guanidino group in this compound significantly contributes to receptor binding energy across various receptors, including opioid receptors. This finding highlights its potential as a lead compound for developing new analgesics or neuroactive drugs .
Comparative Analysis with Related Compounds
To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:
| Compound Name | Biological Activity | Binding Affinity |
|---|---|---|
| This compound | FOXO3 inhibitor; potential cancer therapeutic | Moderate affinity for multiple receptors |
| (4-propoxy)phenylpyrimidinylguanidine | FOXO3 inhibitor; more potent than parent compound | Submicromolar range |
| Other guanidines | Various activities; less specificity | Variable; often lower than this compound |
This table illustrates the comparative potency and specificity of this compound against other compounds with similar structures.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Structural Analogues
N′′-(4-Methoxyphenyl)-N,N,N′-trimethyl-N′-phenylguanidine
- Substituents : 4-methoxyphenyl, trimethyl, and phenyl groups.
- Key Features: The guanidine core exhibits a C–N bond length of 1.2889 Å (double-bond character) and elongated C–N single bonds (1.368–1.408 Å) . Non-classical C–H···O hydrogen bonds stabilize its crystal lattice, forming centrosymmetric dimers .
- Synthesis : Derived from chloro-formamidinium chloride and 4-methoxyaniline via stepwise alkylation .
1-(3-Nitrophenyl)guanidine nitrate
- Substituents : 3-nitrophenyl group.
- Key Features :
N-(2-Chloro-5-methylsulfanyl-phenyl)-N''-(3-methylsulfanyl-phenyl)-guanidine
- Substituents : Chloro and methylsulfanyl groups.
Functional Analogues
DiMeGdn (Dimethylguanidine)
- Activity : Potent inhibitor of Kv channels, with rapid kinetics and high inhibitory potency .
- Mechanism : Disrupts protein-lipid interfaces, speeding channel closure .
Macrocyclic Polyguanidines
- Activity : Broad-spectrum antibacterial agents (MIC: 0.5–1 mg/L against E. coli, S. aureus) .
- Mechanism : Membrane disruption via electrostatic interactions with anionic lipids .
Creatinol O-phosphate (COP)
Comparative Data Tables
Table 1: Structural Comparison of Guanidine Derivatives
Table 2: Functional Comparison of Guanidine Derivatives
Preparation Methods
Solvent Effects
Polar aprotic solvents (DMF, NMP) increase reaction rates in Lewis acid-catalyzed methods but promote side reactions in one-pot syntheses. Switching to dichloroethane reduces dielectric constant, favoring intermediate stabilization.
Temperature Control
Exothermic amination steps require gradual reagent addition. In the thiocyanate route, maintaining temperatures below 60°C prevents dimethyl sulfate decomposition.
Protecting Group Alternatives
Replacing phthaloyl with acetyl groups in one-pot syntheses simplified deprotection (NaOH/EtOH vs. HCl), albeit with a 12% yield drop due to reduced intermediate stability.
Q & A
Basic: What are the common synthetic routes for N-methyl-N-(3-methylbenzyl)guanidine, and what challenges are encountered during its preparation?
The synthesis typically involves guanidination via chloro-formamidines or cyanamide intermediates. For example, highlights a two-step protocol where a primary amine group is introduced, followed by N-methylation to circumvent steric hindrance. Challenges include incomplete methylation due to steric bulk and the need for protecting groups (e.g., tert-butoxycarbonyl) to stabilize intermediates . Alternative routes, such as reacting cyanamides with substituted anilines under acidic conditions (as in ), may require optimization of reaction time and temperature to avoid side products .
Advanced: How can researchers resolve contradictions in spectroscopic data when characterizing this compound derivatives?
Conflicting NMR or mass spectrometry data often arise from dynamic stereochemical behavior or rotameric equilibria. demonstrates that X-ray crystallography can resolve ambiguities by revealing steric congestion in crystal structures. For solution-phase studies, variable-temperature NMR or computational simulations (e.g., DFT) can identify dominant conformers . MS/MS fragmentation patterns (as in ) further validate structural assignments by matching synthetic standards .
Basic: What safety precautions are necessary when handling this compound in laboratory settings?
Safety protocols include:
- Personal Protective Equipment (PPE): Gloves, lab coats, and respirators if aerosolization is possible .
- Ventilation: Use fume hoods to minimize inhalation exposure, as some guanidines are suspected carcinogens .
- First Aid: Immediate rinsing with water for skin/eye contact and medical consultation for ingestion .
Advanced: What computational methods are employed to predict the reactivity of guanidine derivatives in novel synthetic applications?
Density Functional Theory (DFT) studies, as applied in , model cycloaddition reactivities of guanidine-containing dienes. These simulations predict transition states and regioselectivity, guiding experimental design for functionalizing guanidine cores . Molecular docking studies (e.g., for enzyme-substrate interactions in ) can also elucidate guanidine’s role in nitrogen metabolism .
Basic: Which analytical techniques are most effective for confirming the purity and structure of this compound?
- Elemental Analysis: Validates stoichiometry (e.g., %C, %H, %N matches theoretical values) .
- NMR Spectroscopy: Identifies substitution patterns and confirms methyl/benzyl groups .
- Mass Spectrometry: High-resolution MS (HRMS) or LC-MS/MS confirms molecular weight and fragmentation pathways .
Advanced: How does steric hindrance influence the synthesis and stereochemical outcomes of chiral this compound derivatives?
Steric hindrance from the 3-methylbenzyl group can impede methylation or quaternization steps, necessitating stepwise strategies (e.g., ’s two-step synthesis). In chiral derivatives, bulky substituents stabilize specific rotamers, as observed in crystal structures, and influence enantioselectivity in catalysis . Kinetic vs. thermodynamic control during crystallization may further affect stereochemical purity.
Basic: What are the key storage and stability considerations for this compound to ensure long-term viability in research?
Store in airtight containers under inert gas (e.g., N₂) to prevent oxidation. recommends cool (2–8°C), dry conditions, away from light and incompatible reagents (e.g., strong acids). Regular stability testing via HPLC or TLC monitors degradation .
Advanced: In pharmacological studies, what strategies are used to assess the bioactivity and metabolic pathways of this compound?
- Metabolite Identification: Radiolabeling (e.g., ) or stable isotope tracing tracks metabolic fate. MS/MS compares fragmentation patterns of metabolites to synthesized standards .
- Receptor Binding Assays: Competitive binding studies using radioligands (e.g., NMDA receptor ligands in ) quantify affinity and selectivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
